2-amino-N-(3-methylbenzyl)benzamide
Overview
Description
2-amino-N-(3-methylbenzyl)benzamide is an organic compound with the molecular formula C15H16N2O It is a benzamide derivative, which means it contains a benzene ring attached to an amide group
Scientific Research Applications
2-amino-N-(3-methylbenzyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Biochemical Analysis
Biochemical Properties
2-amino-N-(3-methylbenzyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . The nature of these interactions often involves enzyme inhibition, which can lead to alterations in cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PARP can lead to changes in DNA repair mechanisms, affecting cell survival and apoptosis . Additionally, it may impact metabolic pathways by altering the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of PARP by binding to its active site, preventing the enzyme from utilizing nicotinamide adenine dinucleotide (NAD+) for DNA repair . This inhibition can lead to the accumulation of DNA damage and subsequent cell death. Furthermore, it may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of PARP and persistent DNA damage, affecting cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by selectively inhibiting PARP and promoting DNA repair. At higher doses, it can cause toxic or adverse effects, including excessive DNA damage and cell death . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of PARP can affect the utilization of NAD+ in cellular metabolism, leading to alterations in energy production and redox balance . These changes can have downstream effects on various metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to accumulate in the nucleus, where it exerts its inhibitory effects on PARP . The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
This compound is primarily localized in the nucleus, where it targets PARP and other nuclear proteins . Its subcellular localization is directed by specific targeting signals and post-translational modifications that facilitate its transport to the nucleus. This localization is crucial for its activity and function, as it allows the compound to effectively inhibit PARP and modulate DNA repair processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(3-methylbenzyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-amino-N-(3-methylbenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed:
Oxidation: Nitrobenzamides or hydroxylbenzamides.
Reduction: Aminobenzamides.
Substitution: Halogenated benzamides or other substituted derivatives.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-methylbenzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 2-amino-N-(3-methylbenzyl)benzamide
- 2-amino-N-(4-methylbenzyl)benzamide
- 2-amino-N-(2-methylbenzyl)benzamide
Comparison: While these compounds share a similar core structure, the position of the methyl group on the benzene ring can significantly influence their chemical properties and biological activities. For instance, the 3-methyl derivative may have different solubility and reactivity compared to the 2-methyl or 4-methyl derivatives. This uniqueness makes this compound particularly interesting for specific applications .
Properties
IUPAC Name |
2-amino-N-[(3-methylphenyl)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-4-6-12(9-11)10-17-15(18)13-7-2-3-8-14(13)16/h2-9H,10,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZWUEDKXGVXDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361324 | |
Record name | 2-amino-N-(3-methylbenzyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717893-10-2 | |
Record name | 2-amino-N-(3-methylbenzyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.